molecular formula C4H6FOP B6233008 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one CAS No. 959850-25-0

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B6233008
CAS No.: 959850-25-0
M. Wt: 120.06 g/mol
InChI Key: QGQIXHLSZQLGPC-UHFFFAOYSA-N
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Description

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is an organophosphorus compound with the molecular formula C4H6FOP It is characterized by the presence of a fluorine atom and a phospholane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one can be synthesized through several synthetic routes. One common method involves the reaction of a phospholane derivative with a fluorinating agent under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and minimize by-products. Advanced purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into phospholane derivatives with different substituents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phospholane derivatives.

Scientific Research Applications

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The fluorine atom and phospholane ring structure allow it to engage in unique chemical interactions. These interactions can influence various biochemical pathways, making the compound of interest for further study in medicinal chemistry and biochemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2,3-dihydro-1H-1lambda5-phosphol-1-one
  • 1-bromo-2,3-dihydro-1H-1lambda5-phosphol-1-one
  • 1-iodo-2,3-dihydro-1H-1lambda5-phosphol-1-one

Uniqueness

1-fluoro-2,3-dihydro-1H-1lambda5-phosphol-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

959850-25-0

Molecular Formula

C4H6FOP

Molecular Weight

120.06 g/mol

IUPAC Name

1-fluoro-2,3-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C4H6FOP/c5-7(6)3-1-2-4-7/h1,3H,2,4H2

InChI Key

QGQIXHLSZQLGPC-UHFFFAOYSA-N

Canonical SMILES

C1CP(=O)(C=C1)F

Purity

95

Origin of Product

United States

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